molecular formula C9H9IOS B14062623 1-(3-Iodo-4-mercaptophenyl)propan-1-one

1-(3-Iodo-4-mercaptophenyl)propan-1-one

Cat. No.: B14062623
M. Wt: 292.14 g/mol
InChI Key: PCZMJIONESCLCS-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-mercaptophenyl)propan-1-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Iodo-4-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Iodo-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Iodo-4-mercaptophenyl)propan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Iodo-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-Bromo-4-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.

    1-(3-Chloro-4-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.

    1-(3-Iodo-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(3-iodo-4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3

InChI Key

PCZMJIONESCLCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)S)I

Origin of Product

United States

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